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Abstract

This technical guide provides a comprehensive overview of the ionizable cationic lipidoid 93-
0170. It details its chemical structure, physicochemical properties, and its critical role in the
formulation of lipid nanoparticles (LNPs) for advanced therapeutic applications. This document
includes a summary of its known chemical data, and outlines its application in drug delivery,
particularly for messenger RNA (mMRNA), cyclic guanosine monophosphate-adenosine
monophosphate (cCGAMP), and genome editing components. Furthermore, this guide illustrates
the key signaling pathway associated with its immunotherapeutic applications.

Introduction

93-0170 is a novel, chalcogen-containing ionizable cationic lipidoid that has emerged as a key
component in the development of non-viral drug delivery systems.[1] Its unique chemical
structure allows for the efficient encapsulation and intracellular delivery of nucleic acid-based
therapeutics. At a physiological pH, 93-0170 is near-neutral, but it becomes protonated in the
acidic environment of the endosome. This pH-responsive behavior is crucial for the endosomal
escape of the therapeutic payload into the cytoplasm, a critical step for the efficacy of therapies
like mMRNA vaccines and gene editing. The imidazole group within its structure is a key feature
contributing to its ionizability and effectiveness in facilitating endosomal escape.
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Chemical Structure and Properties

93-0170 is chemically known as bis(2-(tetradecyloxy)ethyl) 3,3'-((3-(1H-imidazol-1-
yl)propyl)azanediyl)dipropionate.[1] Its structure consists of a tertiary amine core linked to two

propionate chains, which are in turn esterified with two 2-(tetradecyloxy)ethyl groups, and a

propyl-imidazole group. The long fourteen-carbon saturated fatty acid tails contribute to the

lipidic nature of the molecule, facilitating its incorporation into lipid bilayers.

Table 1: Physicochemical Properties of 93-0170

Property Value Reference
bis(2-(tetradecyloxy)ethyl) 3,3'-
((3-(1H-imidazol-1-

IUPAC Name o ) [1]
yl)propyl)azanediyl)dipropionat
e

CAS Number 2227214-78-8 [1]

Molecular Formula C44Hs3N30e [1]

Formula Weight 750.15 g/mol [1]

Appearance Colorless to off-white oil MedChemExpress

Purity >98% [1]

N Soluble in Chloroform (25

Solubility [1]
mg/ml) and Ethanol

Storage Store at -20°C [1]

Stability =1 year at -20°C [1]

Experimental Protocols
Synthesis of 93-0170

While a detailed, step-by-step protocol for the synthesis of 93-0170 is not publicly available in

the searched literature, the synthesis of similar ionizable lipids generally involves a multi-step
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process. A plausible synthetic route, based on the structure of 93-0170 and common organic
chemistry reactions, would likely involve:

» Synthesis of the core amine: Reaction of 3-(1H-imidazol-1-yl)propan-1-amine with two
equivalents of an acrylate derivative, such as ethyl acrylate, via a Michael addition to form
the tertiary amine core.

o Synthesis of the lipid tails: Williamson ether synthesis between 1-bromotetradecane and
ethylene glycol to produce 2-(tetradecyloxy)ethanol.

« Esterification: Transesterification or direct esterification of the acrylate esters from step 1 with
the 2-(tetradecyloxy)ethanol from step 2 to yield the final product, 93-0170.

Purification would typically be carried out using column chromatography.

Formulation of Lipid Nanoparticles (LNPs)

A general protocol for formulating LNPs using 93-0170 for mRNA delivery involves the rapid
mixing of an organic phase containing the lipids with an aqueous phase containing the mRNA.
The following is a representative protocol adapted from the literature for formulating similar
LNPs.[2][3][4]

Materials:

e 93-0170 in ethanol

o 1, 2-distearoyl-sn-glycero-3-phosphocholine (DSPC) in ethanol

» Cholesterol in ethanol

e 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000) in ethanol
e mRNAin a low pH buffer (e.g., 10 mM citrate buffer, pH 4.0)

o Phosphate-buffered saline (PBS), pH 7.4

e Microfluidic mixing device
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Procedure:

Prepare the lipid mixture: Combine 93-0170, DSPC, cholesterol, and DMG-PEG 2000 in
ethanol at a specific molar ratio (e.g., 50:10:38.5:1.5).

o Prepare the aqueous phase: Dilute the mRNA to the desired concentration in the low pH
buffer.

» Microfluidic Mixing: Load the lipid-ethanol solution and the mRNA-aqueous solution into
separate syringes and mount them on a syringe pump connected to a microfluidic mixing
chip.

e Formulation: Pump the two solutions through the microfluidic mixer at a defined flow rate
ratio (e.g., 3:1 aqueous to organic) and total flow rate. The rapid mixing of the two phases
leads to the self-assembly of the LNPs with the mRNA encapsulated.

 Purification and Buffer Exchange: Dialyze the resulting LNP solution against PBS (pH 7.4) to
remove the ethanol and raise the pH. This step neutralizes the surface charge of the LNPs.

o Characterization: Characterize the LNPs for size, polydispersity index (PDI), zeta potential,
and mRNA encapsulation efficiency using techniques like Dynamic Light Scattering (DLS)
and a fluorescent dye-based assay (e.g., RiboGreen).

Applications in Therapeutic Delivery

93-0170-containing LNPs have demonstrated significant potential in several therapeutic areas
due to their efficient intracellular delivery capabilities.

MRNA Delivery for Vaccination and Protein Replacement
Therapy

LNPs formulated with 93-0170 are effective vehicles for delivering mRNA.[5][6] This has major
implications for the development of mMRNA-based vaccines and protein replacement therapies.
The LNP protects the fragile mMRNA from degradation in the bloodstream and facilitates its
uptake by target cells. Once inside the cell and after endosomal escape, the mRNA is released
into the cytoplasm, where it is translated into the desired protein by the cellular machinery.
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cGAMP Delivery for Cancer Immunotherapy via STING
Pathway Activation

93-0170 LNPs are utilized to deliver the STING (Stimulator of Interferon Genes) agonist
cGAMP to antigen-presenting cells (APCs).[1][7][8] The STING pathway is a critical component
of the innate immune system that, when activated, leads to the production of type | interferons
and other pro-inflammatory cytokines. This, in turn, promotes an anti-tumor immune response.
The delivery of cGAMP using 93-0170 LNPs enhances its cytosolic delivery, leading to potent
STING activation and turning "cold" tumors into "hot" tumors that are more susceptible to
immune-mediated destruction.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 717 Tech Support


https://www.benchchem.com/product/b15576624?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15576624?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

